molecular formula C19H26N2O2 B13966898 Benzyl 8-cyclopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate

Benzyl 8-cyclopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate

Katalognummer: B13966898
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: PHRBCJRRXSGGCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 8-cyclopropyl-2,8-diazaspiro[45]decane-2-carboxylate is a synthetic organic compound with the molecular formula C19H26N2O2 It is characterized by a spirocyclic structure, which includes a diazaspirodecane core and a benzyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 8-cyclopropyl-2,8-diazaspiro[45]decane-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to ensure consistency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 8-cyclopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often include controlled temperatures, specific solvents, and catalysts to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .

Wissenschaftliche Forschungsanwendungen

Benzyl 8-cyclopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Benzyl 8-cyclopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Benzyl 8-cyclopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate include:

Uniqueness

What sets this compound apart from similar compounds is its unique spirocyclic structure and the presence of both a diazaspirodecane core and a benzyl ester group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C19H26N2O2

Molekulargewicht

314.4 g/mol

IUPAC-Name

benzyl 8-cyclopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C19H26N2O2/c22-18(23-14-16-4-2-1-3-5-16)21-13-10-19(15-21)8-11-20(12-9-19)17-6-7-17/h1-5,17H,6-15H2

InChI-Schlüssel

PHRBCJRRXSGGCN-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2CCC3(CC2)CCN(C3)C(=O)OCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.